Gst-IN-1

Catalog No.
S15745951
CAS No.
M.F
C29H20Cl2N6O3S
M. Wt
603.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gst-IN-1

Product Name

Gst-IN-1

IUPAC Name

2-[(4-chlorophenyl)methyl]-3-[2-(5-chlorothiophen-2-yl)-4-oxo-6-[2-(2H-tetrazol-5-yl)phenyl]quinazolin-3-yl]propanoic acid

Molecular Formula

C29H20Cl2N6O3S

Molecular Weight

603.5 g/mol

InChI

InChI=1S/C29H20Cl2N6O3S/c30-19-8-5-16(6-9-19)13-18(29(39)40)15-37-27(24-11-12-25(31)41-24)32-23-10-7-17(14-22(23)28(37)38)20-3-1-2-4-21(20)26-33-35-36-34-26/h1-12,14,18H,13,15H2,(H,39,40)(H,33,34,35,36)

InChI Key

QEUYHIXZYKDJGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC3=C(C=C2)N=C(N(C3=O)CC(CC4=CC=C(C=C4)Cl)C(=O)O)C5=CC=C(S5)Cl)C6=NNN=N6

Gst-IN-1 is a compound associated with the glutathione S-transferase family of enzymes, specifically designed to modulate the activity of these enzymes for therapeutic applications. Glutathione S-transferases are crucial in detoxifying harmful compounds in cells by catalyzing the conjugation of glutathione to various substrates, thereby facilitating their excretion. Gst-IN-1 acts as an inhibitor, potentially altering the enzymatic activity of glutathione S-transferases, which can impact cellular defense mechanisms against toxins and drugs.

Facilitated by Gst-IN-1 include:

  • Inhibition of glutathione conjugation: Gst-IN-1 binds to the active site of glutathione S-transferases, preventing the binding of glutathione.
  • Altered substrate specificity: By inhibiting specific isozymes, Gst-IN-1 may lead to a shift in the metabolic pathways that detoxify reactive metabolites.

The biological activity of Gst-IN-1 is closely linked to its role as a modulator of glutathione S-transferase activity. Research indicates that inhibiting these enzymes can have significant implications in cancer therapy, as many tumors exhibit elevated levels of glutathione S-transferases, contributing to drug resistance. By inhibiting these enzymes, Gst-IN-1 may enhance the efficacy of chemotherapeutic agents and reduce tumor growth.

Additionally, Gst-IN-1 has been shown to affect apoptosis pathways. Glutathione S-transferases are involved in regulating cell survival and apoptosis; thus, their inhibition can lead to increased sensitivity of cancer cells to apoptotic signals.

The synthesis of Gst-IN-1 typically involves several organic chemistry techniques. Common methods include:

  • Chemical synthesis: This method utilizes various reagents and solvents under controlled conditions to achieve the desired compound structure.
  • Biological synthesis: In some cases, Gst-IN-1 can be produced using genetically engineered microorganisms that express specific enzymes capable of synthesizing the compound from simpler precursors.

The exact synthetic route may vary depending on the desired purity and yield, but it generally involves multi-step reactions that include functional group modifications and purification processes such as chromatography.

Gst-IN-1 has several applications in both research and therapeutic settings:

  • Cancer treatment: As an inhibitor of glutathione S-transferases, it may be used to sensitize cancer cells to chemotherapy.
  • Toxicology studies: Gst-IN-1 can serve as a tool for studying the role of glutathione S-transferases in detoxification processes.
  • Drug development: It may aid in the design of new pharmacological agents aimed at modulating enzyme activity for therapeutic benefits.

Interaction studies involving Gst-IN-1 focus on its binding affinity and inhibitory effects on various isoforms of glutathione S-transferases. These studies often employ techniques such as:

  • Surface Plasmon Resonance: To measure real-time binding interactions between Gst-IN-1 and GST isoforms.
  • Isothermal Titration Calorimetry: To determine thermodynamic parameters associated with binding.
  • Molecular docking simulations: To predict how Gst-IN-1 interacts with different GST isoforms at a molecular level.

These studies help elucidate the mechanism by which Gst-IN-1 exerts its inhibitory effects and its potential selectivity towards specific GST isoforms.

Several compounds share structural or functional similarities with Gst-IN-1. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
Ethacrynic AcidOrganic compoundInhibits glutathione S-transferase activityPrimarily used as a diuretic
SulforaphaneNatural compoundInduces phase II detoxifying enzymesFound in cruciferous vegetables
4-(N-Ethyl-N-(2-(3-(trifluoromethyl)phenyl)thiazol-2-yl)amino)phenyl)-2-methylphenolSynthetic inhibitorInhibits multiple GST isoformsHighly selective towards specific GSTs

Gst-IN-1 is unique due to its targeted inhibition of specific GST isoforms while potentially enhancing the effectiveness of chemotherapeutic agents. Unlike other inhibitors that may broadly affect multiple pathways or have additional roles (like diuretics), Gst-IN-1's primary focus is on modulating detoxification processes critical in cancer biology.

XLogP3

6.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

602.0694651 g/mol

Monoisotopic Mass

602.0694651 g/mol

Heavy Atom Count

41

Dates

Last modified: 08-15-2024

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